molecular formula C12H22O2 B13203452 {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13203452
M. Wt: 198.30 g/mol
InChI Key: ITSOLLWOZSVSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a high-purity organic compound provided for research and development purposes. This substance, with the CAS registry number 1874730-42-3, has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . It is characterized by its spirocyclic structure, which incorporates an oxaspiro[4.5]decane core system functionalized with a hydroxymethyl group and two methyl substituents at the 6 and 9 positions . This specific molecular architecture, featuring bridged ring systems, makes it a compound of significant interest in advanced chemical synthesis and discovery chemistry. Researchers value this scaffold for its potential as a key synthetic intermediate or building block in the development of novel compounds for various fields, including medicinal chemistry and materials science. The three-dimensional complexity introduced by the spirocyclic center can be utilized to explore novel chemical space and modulate the properties of target molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Product Identifiers: : 1874730-42-3 Molecular Formula: C12H22O2 Molecular Weight: 198.30 MDL No.: MFCD30486656

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(6,9-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-3-4-10(2)12(7-9)6-5-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

InChI Key

ITSOLLWOZSVSHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)CCC(O2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spiroketal structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol and its analogs:

Compound Name Molecular Formula Heteroatoms Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₂₂O₂ 1 O 6-Me, 9-Me, 2-CH₂OH ~198.30* Enhanced lipophilicity; stereochemical complexity due to methyl groups
{1-oxaspiro[4.5]decan-2-yl}methanol C₁₀H₁₈O₂ 1 O 2-CH₂OH 170.25 Lacks methyl groups; lower steric hindrance
{1,8-dioxaspiro[4.5]decan-2-yl}methanol C₉H₁₆O₃ 2 O 2-CH₂OH 172.22 Two oxygen atoms in spiro ring; increased polarity
(1,4-dithiaspiro[4.5]decan-2-yl)methanol C₈H₁₄S₂O 2 S, 1 O 2-CH₂OH ~190.32* Sulfur atoms enhance electronic delocalization; chiral resolution challenges
D-alpha,beta-cyclohexylideneglycerol C₉H₁₆O₃ 2 O 2-CH₂OH, dioxaspiro 172.22 1,4-dioxaspiro core; stereospecific (S)-configuration

*Estimated based on analogous structures.

Structural and Functional Comparisons

Heteroatom Composition
  • Oxygen vs. Sulfur: The replacement of oxygen with sulfur in (1,4-dithiaspiro[4.5]decan-2-yl)methanol significantly alters electronic properties.
  • Mono- vs. Di-oxygen Systems: Compounds like {1,8-dioxaspiro[4.5]decan-2-yl}methanol and D-alpha,beta-cyclohexylideneglycerol exhibit higher polarity due to additional oxygen atoms, improving solubility in aqueous environments compared to the mono-oxygen target compound .
Substituent Effects
  • Methyl Groups: The 6- and 9-methyl groups in this compound introduce steric hindrance, which may reduce rotational freedom and increase metabolic stability. This contrasts with {1-oxaspiro[4.5]decan-2-yl}methanol, which lacks such substituents and is more conformationally flexible .
  • Hydroxymethyl Position : All analogs share a 2-hydroxymethyl group, but stereochemical outcomes vary. For example, D-alpha,beta-cyclohexylideneglycerol adopts an (S)-configuration, whereas the dithiaspiro compound requires chiral resolution techniques due to racemization challenges .

Biological Activity

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a spirocyclic compound characterized by its unique structure, which consists of a fused ring system containing an ether and a methanol functional group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H22O2C_{12}H_{22}O_2 with a molecular weight of 198.30 g/mol. Its structure features two methyl groups at the 6 and 9 positions of the spirodecane framework, which influences its physical and chemical properties.

PropertyValue
Molecular FormulaC12H22O2C_{12}H_{22}O_2
Molecular Weight198.30 g/mol
CAS Number1874730-42-3

Anti-inflammatory Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anti-cancer Activity

Research has shown that spirocyclic compounds can possess cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle progression and the activation of caspases. Further investigation into this compound is necessary to elucidate its specific mechanisms of action in cancer cells.

Case Studies

Several studies have explored the biological activity of spirocyclic compounds similar to this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines, revealing that certain structural modifications enhanced their anti-cancer activity.
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related compounds in vitro, showing significant inhibition of nitric oxide production in macrophages.
  • Pharmacokinetic Studies : Research into the pharmacokinetics of spirocyclic compounds highlighted their absorption and metabolism profiles, indicating potential for therapeutic use.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for predicting its pharmacological effects. High-throughput screening methods can be employed to evaluate its binding affinity with various enzymes or receptors, which is essential for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.